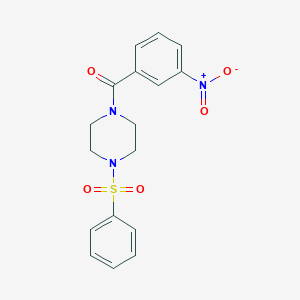
6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline
説明
6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline involves the inhibition of various enzymes and signaling pathways that are critical for cancer cell survival and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline has also been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate immune system function.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, making it an attractive candidate for targeted cancer therapy. However, one limitation of using this compound is its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for research on 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of cancer and other diseases.
科学的研究の応用
The compound 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline has a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research, where this compound has been shown to have potent anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(6-bromo-2-pyridin-2-ylquinolin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O/c25-18-8-9-21-19(13-18)20(14-23(27-21)22-7-3-4-11-26-22)24(29)28-12-10-16-5-1-2-6-17(16)15-28/h1-9,11,13-14H,10,12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCCAVJGGBFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3503827.png)
![N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
![N-(2-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503838.png)
![8-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3503845.png)
![N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)
![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
![ethyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3503881.png)
![ethyl 4-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3503891.png)
amino]benzoate](/img/structure/B3503893.png)
![4-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3503899.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3503900.png)
![2-(2,5-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B3503903.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503920.png)